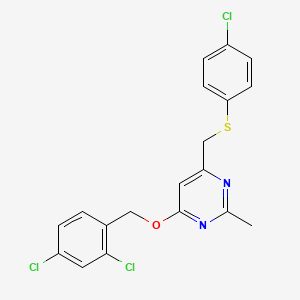
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C19H15Cl3N2OS and its molecular weight is 425.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(((4-Chlorophenyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)oxy)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H15Cl3N2OS
- Molecular Weight : 425.8 g/mol
- CAS Number : 338960-39-7
- Boiling Point : 645.8 ± 55.0 °C (predicted)
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- pKa : 3.67 ± 0.10 (predicted)
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential in therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing chlorophenyl and dichlorobenzyl groups have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Studies on related compounds indicate that they can inhibit the production of pro-inflammatory cytokines and reduce microglial activation in neuroinflammatory conditions . This mechanism could be beneficial in treating neurodegenerative diseases characterized by chronic inflammation.
Anticancer Properties
Pyrimidine derivatives have been investigated for their anticancer potential. Compounds similar to this compound have demonstrated inhibitory effects on cancer cell proliferation and migration in vitro and in vivo . The presence of sulfanyl groups may enhance their interaction with cellular targets involved in cancer progression.
Case Studies and Research Findings
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Enzyme Inhibition : Compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation and has implications in neurodegenerative diseases .
- Cytokine Modulation : The ability to modulate cytokine release positions this compound as a candidate for therapies aimed at inflammatory diseases.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-6-[(2,4-dichlorophenyl)methoxy]-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2OS/c1-12-23-16(11-26-17-6-4-14(20)5-7-17)9-19(24-12)25-10-13-2-3-15(21)8-18(13)22/h2-9H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZCXYUZDHMRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














